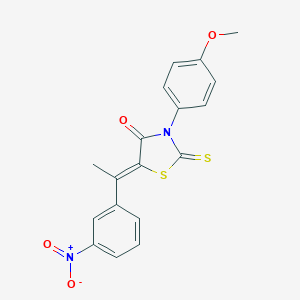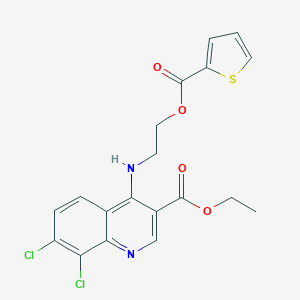![molecular formula C11H9N5O5S B241537 5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNPD and is a yellow crystalline powder.
Mecanismo De Acción
The mechanism of action of MNPD is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell signaling pathways. MNPD has been found to inhibit the activity of various enzymes such as DNA topoisomerase, which is involved in DNA replication, and cyclooxygenase, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
MNPD has been found to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MNPD has also been found to inhibit the growth of biofilms, which are responsible for various bacterial infections. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPD has several advantages as a potential drug candidate. It exhibits a broad spectrum of biological activity, making it a potential candidate for the treatment of various diseases. Additionally, MNPD has been found to be relatively non-toxic, making it a safer alternative to other drugs. However, MNPD has several limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, MNPD has poor stability in acidic and basic conditions, making it difficult to store.
Direcciones Futuras
MNPD has several potential future directions. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, bacterial infections, and inflammatory diseases. Additionally, future studies could investigate the mechanism of action of MNPD to better understand its biological activity. Another potential future direction is to develop more stable and soluble derivatives of MNPD to improve its efficacy as a drug candidate.
Conclusion
In conclusion, MNPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. MNPD has several advantages as a potential drug candidate, but it also has limitations for lab experiments. Future studies could investigate its potential as a drug candidate and develop more stable and soluble derivatives of MNPD to improve its efficacy.
Métodos De Síntesis
The synthesis of MNPD involves the reaction of 2-methoxy-5-nitrobenzohydrazide with thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction mixture is then refluxed in ethanol to produce MNPD. The purity of the product is confirmed using various analytical techniques such as thin-layer chromatography, melting point determination, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
MNPD has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. These properties make it a potential candidate for drug development. MNPD has been extensively studied for its antimicrobial activity against various bacterial and fungal strains. It has been found to be effective against both gram-positive and gram-negative bacteria. MNPD has also been investigated for its antitumor activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propiedades
Nombre del producto |
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Fórmula molecular |
C11H9N5O5S |
Peso molecular |
323.29 g/mol |
Nombre IUPAC |
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H9N5O5S/c1-21-7-3-2-5(16(19)20)4-6(7)14-15-8-9(17)12-11(22)13-10(8)18/h2-4,14H,1H3,(H2,12,13,17,18,22) |
Clave InChI |
DWFJBVGHORAEOQ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)





![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)